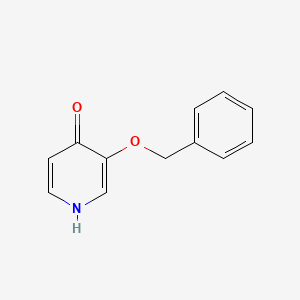

![molecular formula C9H20N2O4S B2631632 Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate CAS No. 2416234-34-7](/img/structure/B2631632.png)

Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like “Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate” belong to the class of organic compounds known as carbamates. These are organic compounds containing the carbamate group, CONH2 .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with an isocyanate to form a carbamate. The specific synthesis pathway would depend on the exact structure of the compound .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure would depend on the specific atoms and groups present in the compound .Chemical Reactions Analysis

Carbamates can undergo a variety of chemical reactions, including hydrolysis to form amines and carbon dioxide. They can also react with nucleophiles and bases .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be predicted based on its structure. For example, carbamates are often polar and can form hydrogen bonds, which can affect their solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate is an intermediate in the synthesis of complex molecules, reflecting its utility in organic synthesis. For instance, Pak and Hesse (1998) detailed the synthesis of a penta-N-protected polyamide derivative containing tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate. This compound was used for its independently removable amino-protecting groups, demonstrating its role in regioselective deprotection and acylation reactions (Pak & Hesse, 1998). Similarly, Guinchard, Vallée, and Denis (2005) reported tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc)-protected nitrones, underscoring their significance as precursors in organic synthesis and highlighting their chemical transformations as building blocks (Guinchard, Vallée, & Denis, 2005).

Role in Medicinal Chemistry

The compound serves as a crucial intermediate in the synthesis of biologically active compounds. Zhao, Guo, Lan, and Xu (2017) emphasized its importance as an intermediate in the synthesis of omisertinib (AZD9291), a drug used in cancer treatment. Their research presented a rapid synthetic method for a related compound, showcasing its role in medicinal chemistry (Zhao et al., 2017).

Crystallography and Molecular Structure

The compound also finds applications in crystallography and studying molecular structures. Oku, Naito, Yamada, and Katakai (2004) grew crystals of a related compound and analyzed its molecular structure, highlighting the importance of the tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate moiety in structural studies (Oku et al., 2004).

Application in Organic Chemistry

The compound's derivatives have been used in various organic chemistry reactions. Sakaitani and Ohfune (1990) discussed the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the versatility of tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate derivatives in organic synthesis (Sakaitani & Ohfune, 1990).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O4S/c1-9(2,3)15-8(13)11-4-6-16(10,14)7-5-12/h10,12H,4-7H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOBTFZBZFVEKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCS(=N)(=O)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

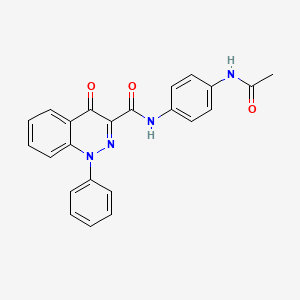

![3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2631549.png)

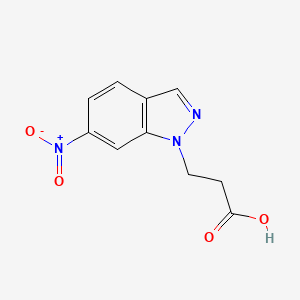

![3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride](/img/structure/B2631557.png)

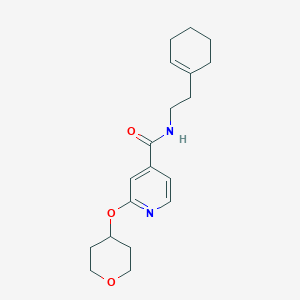

![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631558.png)

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2631560.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2631561.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2631562.png)

![9-(2,3-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2631563.png)

![[2-(5-Methylthiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2631565.png)

![5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2631567.png)

![N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide](/img/structure/B2631572.png)